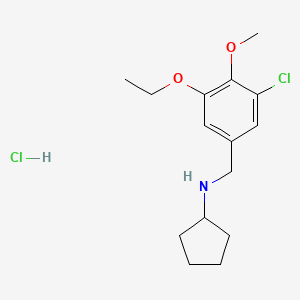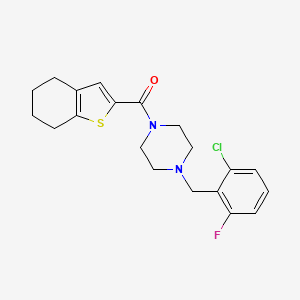![molecular formula C12H13BrN2O4S4 B4838614 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4838614.png)
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine
Descripción general
Descripción
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine, also known as BTP, is a chemical compound that has been widely studied for its potential use in scientific research. BTP is a piperazine derivative that has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine involves its binding to specific ion channels and receptors. This compound has been found to bind to the TRPM8 channel at a site that is distinct from the binding site of menthol, a natural TRPM8 agonist. This binding leads to the inhibition of TRPM8 channel activity, which results in the suppression of cold and pain sensation. Similarly, this compound has been found to bind to the 5-HT2A serotonin receptor at a site that is distinct from the binding site of serotonin. This binding leads to the inhibition of 5-HT2A receptor activity, which results in the modulation of various physiological processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In addition to its inhibition of TRPM8 and 5-HT2A receptor activity, this compound has also been found to inhibit the activity of the TRPV1 and TRPA1 ion channels, which are involved in pain sensation and inflammation. This compound has also been found to inhibit the activity of the P2X3 receptor, which is involved in pain sensation. Additionally, this compound has been found to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine in lab experiments is its potency and specificity. This compound has been found to be a potent inhibitor of various ion channels and receptors, making it a valuable tool for studying their function. Additionally, this compound has been found to be relatively specific in its binding to these targets, minimizing off-target effects. However, one limitation of using this compound is its potential toxicity. While this compound has been found to be relatively safe in vitro, its toxicity in vivo has not been extensively studied.
Direcciones Futuras
There are several future directions for research involving 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine. One potential area of study is the development of this compound analogs with improved potency and selectivity. Another potential area of study is the investigation of this compound's effects on other ion channels and receptors. Additionally, this compound could be used as a tool for studying the role of TRPM8 and 5-HT2A receptors in various physiological processes, such as pain sensation and cognition. Finally, the potential toxicity of this compound in vivo could be further investigated to determine its safety for use in animal models.
Aplicaciones Científicas De Investigación
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has been used extensively in scientific research due to its ability to modulate the activity of various ion channels and receptors. Specifically, this compound has been found to be a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in thermoregulation and pain sensation. This compound has also been shown to be an antagonist of the 5-HT2A serotonin receptor, which is involved in various physiological processes such as mood regulation and cognition.
Propiedades
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O4S4/c13-10-3-4-12(21-10)23(18,19)15-7-5-14(6-8-15)22(16,17)11-2-1-9-20-11/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYWFKXLJDXREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B4838535.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4838540.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4838542.png)
![2-[(4-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4838557.png)


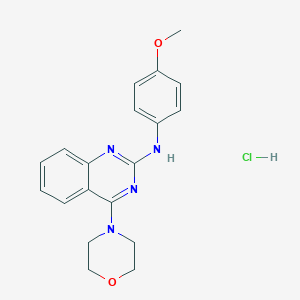
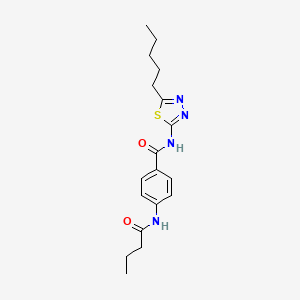
![4-[6-(3-methoxyphenoxy)hexyl]morpholine](/img/structure/B4838597.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4838602.png)
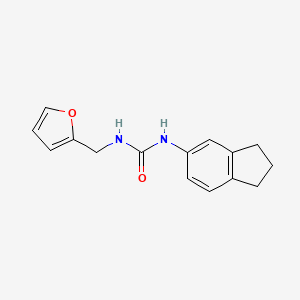
![6-chloro-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4838612.png)
